(1-(5-metilisoxazol-3-il)-1-(3-(4-ciclopropil-1H-1,2,3-triazol-1-il)azetidin-1-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

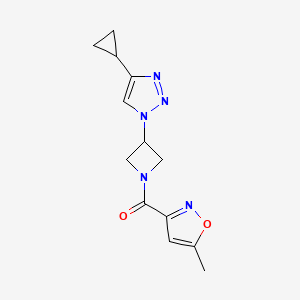

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C13H15N5O2 and its molecular weight is 273.296. The purity is usually 95%.

The exact mass of the compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Propiedades anticonvulsivas: Ciertos derivados del 1,2,3-triazol exhiben efectos anticonvulsivos. Los investigadores han explorado su potencial en el manejo de la epilepsia y trastornos relacionados .

Actividad anticancerígena: La semejanza estructural del compuesto con los enlaces amida lo convierte en un andamiaje interesante para los fármacos anticancerígenos. Por ejemplo, la carboxiamidotriazol, que contiene un núcleo de 1,2,3-triazol, ha mostrado promesa en el tratamiento del cáncer .

Síntesis orgánica

La síntesis de 1,2,3-triazoles ha sido objeto de una extensa investigación. Existen diversas metodologías, incluidas:

Cicloadición dipolar 1,3 de Huisgen: Este enfoque clásico implica la reacción de azidas y alquinos para formar 1,2,3-triazoles. Se ha utilizado ampliamente en la síntesis orgánica .

Cicloadición dipolar 1,3 catalizada por metales: Los metales de transición facilitan la formación de 1,2,3-triazoles. Estas reacciones ofrecen regioselectividad y tolerancia a los grupos funcionales .

Cicloadición azida-alquino promovida por tensión: Esta reacción bioortogonal ocurre sin la necesidad de catalizadores metálicos. Tiene aplicaciones en biología química y bioconjugación .

Biología química

Las propiedades únicas del compuesto lo hacen valioso en biología química:

- Bioconjugación: Los 1,2,3-triazoles sirven como excelentes enlaces para unir biomoléculas (por ejemplo, proteínas, péptidos) a otras entidades, lo que permite la administración y la obtención de imágenes dirigidas de fármacos .

Imágenes fluorescentes

Los derivados fluorescentes de 1,2,3-triazol encuentran aplicaciones en imágenes celulares. Su estabilidad y propiedades fluorescentes los convierten en sondas útiles para visualizar procesos biológicos .

Ciencia de materiales

Los 1,2,3-triazoles contribuyen a la ciencia de los materiales:

Química de polímeros: La incorporación de unidades de 1,2,3-triazol en los polímeros mejora sus propiedades, como la estabilidad térmica y la resistencia mecánica .

Fotoestabilizadores: Algunos 1,4-disustituidos 1,2,3-triazoles actúan como fotoestabilizadores, protegiendo los materiales de la degradación inducida por UV .

En resumen, la versatilidad de este compuesto se extiende a través del descubrimiento de fármacos, la síntesis orgánica, la química supramolecular, la biología química, la obtención de imágenes fluorescentes y la ciencia de los materiales. Sus propiedades intrigantes continúan inspirando a investigadores en todo el mundo. 🌟

1,2,3-Triazoles: Síntesis y aplicación biológica Moléculas | Texto completo gratuito | Síntesis de (1,2,3-triazol-4-il)metil ...

Mecanismo De Acción

Target of Action

The primary target of this compound is the Von Hippel-Lindau (VHL) protein . VHL is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that plays a central role in cellular responses to low oxygen conditions .

Mode of Action

This compound acts as an inhibitor of the VHL protein . By inhibiting VHL, it prevents the degradation of HIF, leading to an increase in HIF levels . This results in the activation of a variety of genes involved in responses to hypoxia, including those involved in angiogenesis, erythropoiesis, and cell survival .

Biochemical Pathways

The compound affects the HIF pathway . Under normal oxygen conditions, HIF is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, which allows it to be recognized and ubiquitinated by the VHL E3 ubiquitin ligase complex . This leads to the degradation of HIF by the proteasome .

Result of Action

The inhibition of VHL and subsequent increase in HIF levels can have a variety of effects at the molecular and cellular levels. These include the promotion of angiogenesis , the process by which new blood vessels form from pre-existing vessels, and erythropoiesis , the production of red blood cells . These effects can be beneficial in the treatment of conditions such as anemia and ischemia . Additionally, the compound may also have potential applications in cancer treatment, as the HIF pathway is often dysregulated in cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the level of oxygen in the cell can affect the activity of the compound, as the HIF pathway is primarily active under low oxygen conditions Other factors, such as pH and temperature, could also potentially influence the compound’s action

Actividad Biológica

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone represents a novel structure within the realm of medicinal chemistry, particularly due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Synthesis and Structural Characteristics

The synthesis of the compound involves click chemistry and other organic synthesis techniques, which allow for the incorporation of diverse functional groups that enhance biological activity. The presence of the triazole and isoxazole moieties is particularly noteworthy as these structures are often linked to significant pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. In a study focusing on various triazole derivatives, compounds similar to our target showed promising results against a range of bacterial strains. For instance, 4-cyclopropyl-1H-1,2,3-triazoles demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Properties

The potential anticancer activity of triazole derivatives has been widely documented. A related compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase . The compound's ability to inhibit specific enzymes involved in cancer progression, such as deubiquitinases (e.g., USP28), further supports its therapeutic potential .

Case Study 1: Triazole Derivatives Against Cancer

In a recent study, a series of triazole derivatives were evaluated for their anticancer activities. Among them, a derivative similar to our compound exhibited an IC50 value of 0.5 μM against gastric cancer cells, indicating potent activity compared to standard chemotherapeutics . The study highlighted that these compounds could serve as lead candidates for further development.

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of various triazole-containing compounds. The target compound showed significant activity against Candida albicans, with an MIC value of 0.25 μg/mL, which is substantially lower than that of conventional antifungal agents . This suggests that modifications in the triazole structure can lead to enhanced antifungal properties.

Mechanistic Insights

The biological activity of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical for cancer cell survival.

- Cell Cycle Modulation : The ability to induce cell cycle arrest suggests a mechanism that could be exploited in cancer therapy.

Data Summary Table

Propiedades

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2/c1-8-4-11(15-20-8)13(19)17-5-10(6-17)18-7-12(14-16-18)9-2-3-9/h4,7,9-10H,2-3,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQLTHKSCSMOKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.